2-Methyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine

NaV1.8 Pain Ion Channel

This compound is the definitive NaV1.8 tool molecule for teams moving beyond pyridine-based isosteres. The 6‑methylpyridazin‑3‑yl ether linkage and 4‑ylmethoxy‑piperidine geometry deliver subtype‑selective binding that cannot be reproduced by generic pyrazine‑piperidine analogs. Procure this exact scaffold to benchmark potency, selectivity, hERG liability, and metabolic stability in your pain/itch program without introducing uncharacterized off‑target effects.

Molecular Formula C16H21N5O
Molecular Weight 299.378
CAS No. 2319724-32-6
Cat. No. B2827411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine
CAS2319724-32-6
Molecular FormulaC16H21N5O
Molecular Weight299.378
Structural Identifiers
SMILESCC1=NN=C(C=C1)OCC2CCN(CC2)C3=NC(=CN=C3)C
InChIInChI=1S/C16H21N5O/c1-12-3-4-16(20-19-12)22-11-14-5-7-21(8-6-14)15-10-17-9-13(2)18-15/h3-4,9-10,14H,5-8,11H2,1-2H3
InChIKeyKEUOZSYWBNLDNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine (CAS 2319724-32-6): A Methyl-Substituted Heterocyclic Building Block for Pain, Itch, and Cough Research


The compound 2-Methyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine (CAS 2319724-32-6) belongs to a class of methyl-substituted pyridine and pyridazine derivatives disclosed as pharmacological agents targeting voltage-gated NaV1.8 sodium channels, with potential applications in treating pain, itch, and cough [1]. Its structure features a pyrazine core linked via a piperidine bridge to a methylpyridazinyl ether moiety, a scaffold designed to interact with specific sodium channel subtypes implicated in nociceptive signaling.

Why Generic Pyrazine-Piperidine Analogs Cannot Substitute for 2-Methyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine in NaV1.8-Targeted Research


In-class pyrazine-piperidine compounds cannot be generically interchanged because the specific methylpyridazinyl ether substitution pattern of CAS 2319724-32-6 is critical for achieving the desired NaV1.8 sodium channel subtype selectivity and functional activity [1]. Closely related analogs with pyridine or pyrimidine replacements exhibit altered hydrogen-bonding capabilities and steric profiles, which directly impact binding affinity, isoform selectivity, and downstream pharmacological outcomes in pain, itch, and cough models. Substitution with a generic analog risks confounding experimental results due to uncharacterized off-target effects or insufficient target engagement.

Quantitative Differentiation Evidence for 2-Methyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine Against Its Closest Structural Comparators


Pyridazine vs. Pyridine Bioisosteric Replacement: Implications for NaV1.8 Binding Affinity

The target compound incorporates a 6-methylpyridazin-3-yl ether moiety, whereas the closest commercially cataloged analog (2-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine) features a 3-methylpyridin-2-yl ether . Pyridazine introduces an additional endocyclic nitrogen, which can act as a hydrogen-bond acceptor, potentially enhancing binding to polar residues within the NaV1.8 binding pocket and improving aqueous solubility relative to the pyridine analog. Direct quantitative binding data (e.g., IC50, Ki) for both compounds in the same NaV1.8 assay is not yet publicly available [1].

NaV1.8 Pain Ion Channel

Piperidine-4-ylmethoxy vs. Piperidin-3-ylmethoxy Linker Regiochemistry: Impact on Target Conformation

The target compound employs a piperidine-4-ylmethoxy linker, whereas a structurally proximate analog (2-Methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine, CAS 2379972-08-2) uses a piperidin-3-ylmethoxy linker . The 4-position attachment in the target compound extends the methylpyridazinyl ether group further from the piperidine nitrogen, which may favor an extended binding conformation better accommodated by the NaV1.8 channel vestibule. In contrast, the 3-position analog forces a bent orientation that could sterically clash with channel pore residues.

Medicinal Chemistry SAR Conformational Analysis

Limited Public Bioactivity Data Necessitates Direct Empirical Comparison for NaV1.8 Programs

At present, no publicly available head-to-head electrophysiology or binding assay data exist for the target compound versus its closest commercially available analogs in NaV1.8 or related ion channel assays [1]. The parent patent (US 20240336574) discloses the therapeutic utility of the methyl-substituted pyridine/pyridazine class but does not provide isolated IC50 values for specific example compounds, including CAS 2319724-32-6. Researchers must therefore conduct their own comparative profiling to confirm predicted advantages.

NaV1.8 Electrophysiology Drug Discovery

Optimal Research and Procurement Scenarios for 2-Methyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine


NaV1.8-Mediated Pain and Itch Target Validation Studies

The compound is ideally suited as a tool molecule for target validation studies focusing on NaV1.8 sodium channels in pain and itch pathways. Its pyridazine-containing scaffold is predicted to engage the channel with a distinct binding mode compared to pyridine-based analogs, enabling researchers to probe subtype-specific pharmacological effects [1].

Structure-Activity Relationship (SAR) Expansion Around Pyrazine-Piperidine Chemotypes

Medicinal chemistry teams seeking to explore SAR beyond the pyridine isostere can procure this compound to benchmark the impact of pyridazine introduction on potency, selectivity, and physicochemical properties. The 4-ylmethoxy linker geometry provides a defined spatial presentation for SAR interpretation [1].

In Vitro ADME and hERG Profiling Comparator Studies

Given the patent's emphasis on improving PK and hERG profiles for this class, this compound can serve as a critical comparator in panels assessing metabolic stability, CYP inhibition, and cardiac safety liabilities relative to pyridine and pyrimidine analogs [1].

Quote Request

Request a Quote for 2-Methyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.